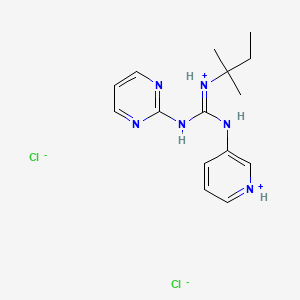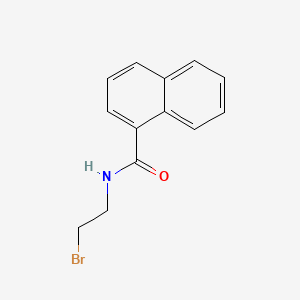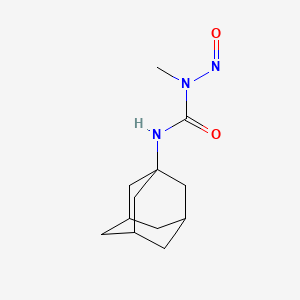
1-tert-Pentyl-3-(3-pyridyl)-2-pyrimidylguanidine dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-tert-Pentyl-3-(3-pyridyl)-2-pyrimidylguanidine dihydrochloride is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrimidylguanidine core substituted with tert-pentyl and pyridyl groups. The dihydrochloride form indicates that it is a salt formed with two hydrochloric acid molecules.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-tert-Pentyl-3-(3-pyridyl)-2-pyrimidylguanidine dihydrochloride typically involves multiple steps, starting from readily available precursors. One common route involves the reaction of 3-pyridylamine with tert-pentyl isocyanate to form an intermediate, which is then reacted with a pyrimidine derivative under specific conditions to yield the desired product. The reaction conditions often include controlled temperatures, specific solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions for scalability. The use of continuous flow reactors and automated systems can enhance the efficiency and consistency of the production process. Purification steps such as crystallization, filtration, and recrystallization are crucial to obtain the compound in its pure dihydrochloride form.
化学反応の分析
Types of Reactions
1-tert-Pentyl-3-(3-pyridyl)-2-pyrimidylguanidine dihydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reagents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and organometallic compounds (e.g., Grignard reagents).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield fully saturated compounds. Substitution reactions can introduce various functional groups, such as halides or alkyl groups, into the molecule.
科学的研究の応用
1-tert-Pentyl-3-(3-pyridyl)-2-pyrimidylguanidine dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.
作用機序
The mechanism of action of 1-tert-Pentyl-3-(3-pyridyl)-2-pyrimidylguanidine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
類似化合物との比較
Similar Compounds
- 1-tert-Pentyl-3-(3-pyridyl)-2-thiourea
- 2-Hydroxy-1-tert-pentyl-3-(3-pyridyl)guanidine
- 2-Cyano-1-(tert-pentyl)-3-(2,4,6-trimethyl-3-pyridyl)guanidine
Uniqueness
1-tert-Pentyl-3-(3-pyridyl)-2-pyrimidylguanidine dihydrochloride is unique due to its specific substitution pattern and the presence of both pyridyl and pyrimidyl groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
特性
CAS番号 |
67026-84-0 |
|---|---|
分子式 |
C15H22Cl2N6 |
分子量 |
357.3 g/mol |
IUPAC名 |
2-methylbutan-2-yl-[(pyridin-1-ium-3-ylamino)-(pyrimidin-2-ylamino)methylidene]azanium;dichloride |
InChI |
InChI=1S/C15H20N6.2ClH/c1-4-15(2,3)21-14(19-12-7-5-8-16-11-12)20-13-17-9-6-10-18-13;;/h5-11H,4H2,1-3H3,(H2,17,18,19,20,21);2*1H |
InChIキー |
ALGSCLXQQRMRFJ-UHFFFAOYSA-N |
正規SMILES |
CCC(C)(C)[NH+]=C(NC1=C[NH+]=CC=C1)NC2=NC=CC=N2.[Cl-].[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![N-phenyl-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B13774431.png)





